4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile
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Overview
Description
4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This compound is particularly interesting due to its unique structure, which includes a nitrile group and a methyl substitution on the pyran ring.
Preparation Methods
The synthesis of 4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) approach, which is known for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . This method typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium borohydride, and hydride sources such as NaH or NaBH4 . Major products formed from these reactions include tetrahydropyranylated products and various pyran derivatives .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, pyran derivatives are known for their antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties . This makes this compound a valuable compound for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group in the compound can participate in nucleophilic addition reactions, while the pyran ring can undergo electrophilic substitution reactions . These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.
Comparison with Similar Compounds
4-methyl-3,4-dihydro-2H-pyran-4-carbonitrile can be compared with other similar compounds such as 3,4-dihydro-2H-pyran, 2,3-dihydro-4H-pyran, and 4-hydroxy-6-methyl-2H-pyran-2-one . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the nitrile group and the methyl substitution in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C7H9NO |
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Molecular Weight |
123.15 g/mol |
IUPAC Name |
4-methyl-2,3-dihydropyran-4-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-7(6-8)2-4-9-5-3-7/h2,4H,3,5H2,1H3 |
InChI Key |
ILGUWTVKCRXSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC=C1)C#N |
Origin of Product |
United States |
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